2-cyano-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-methoxyphenyl)prop-2-enamide
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Overview
Description
2-cyano-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-methoxyphenyl)prop-2-enamide is a complex organic compound that features a thiazole ring, a cyano group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-methoxyphenyl)prop-2-enamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the 2,5-dichlorophenyl Group: This step involves the alkylation of the thiazole ring with 2,5-dichlorobenzyl chloride under basic conditions.
Formation of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts.
Formation of the Prop-2-enamide Moiety: This involves the Knoevenagel condensation of the thiazole derivative with 4-methoxybenzaldehyde in the presence of a base, followed by the addition of cyanoacetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-cyano-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-methoxyphenyl)prop-2-enamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The cyano group and the thiazole ring are likely to play key roles in its binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-{5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-methoxyphenyl)prop-2-enamide
- 2-cyano-N-{5-[(2,5-difluorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-methoxyphenyl)prop-2-enamide
- 2-cyano-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-hydroxyphenyl)prop-2-enamide
Uniqueness
The uniqueness of 2-cyano-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-methoxyphenyl)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the cyano group and the thiazole ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O2S/c1-28-17-5-2-13(3-6-17)8-15(11-24)20(27)26-21-25-12-18(29-21)10-14-9-16(22)4-7-19(14)23/h2-9,12H,10H2,1H3,(H,25,26,27)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRJHIKXLPIOTG-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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